كيونوكسالينات

Quinoxalines are a class of heterocyclic organic compounds characterized by their unique molecular structure, featuring a five-membered ring system with one nitrogen atom and one oxygen atom. These compounds exhibit a variety of interesting properties that make them valuable in both academic research and industrial applications.

Structurally, quinoxaline contains a nitrogen atom at the 2-position and an oxygen atom at the 3-position, forming a stable aromatic ring. Due to their electron-donating nature, quinoxalines can participate in various chemical reactions such as Friedel-Crafts alkylation and acylation, making them useful intermediates in organic synthesis.

In pharmaceutical research, quinoxalines are of particular interest due to their potential as antitumor agents, antimicrobial drugs, and inhibitors of metalloenzymes. Their ability to form stable complexes with transition metals also makes them suitable for catalytic applications.

Furthermore, these compounds display notable thermal stability and solubility characteristics, which contribute to their utility in dye synthesis, electronic materials, and other industrial processes. The broad range of functional groups that can be introduced into quinoxaline derivatives allows for the design of molecules with specific properties tailored to diverse applications.

| هيكل | الاسم الكيميائي | CAS | وسط |

|---|---|---|---|

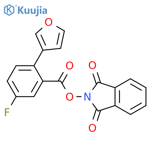

|

Phenazine, 2,7-dimethoxy- | 5051-19-4 | C14H12N2O2 |

|

N,N,3-trimethyl-10-phenyl-phenazine-2,8-diamine perchlorate | 51896-65-2 | C21H21ClN4O4 |

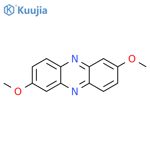

|

6-Methoxyquinoxaline | 6639-82-3 | C9H8N2O |

|

2(1H)-Quinoxalinethione,3-(methylamino)- | 54253-31-5 | C9H9N3S |

|

2,3-Quinoxalinedione,1,4-dihydro-1,4-dimethyl- | 58175-07-8 | C10H10N2O2 |

|

Quinoxaline-5-carboxylic acid | 6924-66-9 | C9H6N2O2 |

|

Quinoxaline,5,8-dimethyl- | 64931-22-2 | C10H10N2 |

|

N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide | 4029-42-9 | C16H13ClN4O3S |

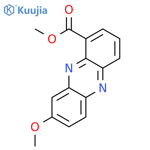

|

1-Phenazinecarboxylic acid, 8-methoxy-, methyl ester | 62256-28-4 | C15H12N2O3 |

|

L-Proline,4-hydroxy-1-(1-nitroso-L-prolyl)-, trans- (9CI) | 88476-96-4 | C23H18N2O5 |

الوثائق ذات الصلة

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

2. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

الموردين الموصى بهم

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

منتجات موصى بها